Letrozole is primarily used as a treatment for hormone receptor-positive breast cancer in postmenopausal women. It has been shown to be effective as a first-line endocrine therapy, surpassing the efficacy of tamoxifen, and has demonstrated clinical benefits in metastatic, neoadjuvant, and adjuvant settings235. The combination of letrozole with other drugs, such as palbociclib, a CDK4/6 inhibitor, has been found to enhance the suppression of malignant cell proliferation, although it did not significantly increase the clinical response rate over a short period5.
Letrozole has also been investigated for its potential use in treating male infertility, particularly in men with a low serum testosterone to estradiol (T:E2) ratio. Treatment with letrozole has been associated with improvements in sperm parameters, suggesting that it may be an effective option for enhancing male fertility in specific cases6.
In addition to its anti-tumor effects, letrozole has been studied for its impact on bone metabolism. It has been found to suppress the fusion of osteoclast precursors and inhibit bone resorption in vitro by affecting the p38-mediated DC-STAMP pathway. This suggests a potential role for letrozole in the treatment of bone-related conditions, although its estrogen-depleting effects can also lead to decreased bone density4.
Environmental exposure to letrozole has been shown to have endocrine-disrupting effects in fish. Early life-stage exposure to letrozole in medaka fish resulted in persistent alterations in sex development and reproduction, highlighting the potential ecotoxicological impact of this drug in aquatic environments7.
The effect of letrozole on the lipid profile has been a concern, as studies have indicated that it may have an unfavorable impact on serum lipid levels. Treatment with letrozole has been associated with increases in total cholesterol, LDL cholesterol, and apolipoprotein B levels, as well as atherogenic risk ratios, which could have implications for cardiovascular health in patients10.
Letrozole-d4 is synthesized from letrozole, which is derived from the 1,2,4-triazole class of compounds. Its classification as an aromatase inhibitor places it within a group of medications that are integral to managing hormone-dependent cancers. The presence of deuterium (D) in its structure allows for enhanced stability and tracking in pharmacokinetic studies.
The synthesis of letrozole-d4 typically involves the incorporation of deuterium into the letrozole molecule. Here’s a detailed synthesis pathway:
Technical parameters such as temperature, reaction time, and concentration must be optimized to ensure high yields and purity of letrozole-d4.
Letrozole-d4 has a molecular formula of C17H14D4N2O and a molecular weight of approximately 284.37 g/mol. The structure features:
The structural integrity can be confirmed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Letrozole-d4 participates in several chemical reactions typical of aromatase inhibitors:
Letrozole-d4 exerts its therapeutic effects by specifically inhibiting the aromatase enzyme. This mechanism can be described as follows:
Studies have shown that this mechanism leads to significant decreases in serum estradiol levels within days of administration.
Letrozole-d4 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations.
Letrozole-d4 has several scientific applications:
Stable isotope-labeled internal standards have revolutionized bioanalytical methodology by providing compensation for variability introduced during sample preparation, ionization suppression/enhancement in mass spectrometric interfaces, and chromatographic performance fluctuations. These standards possess nearly identical chemical properties to their unlabeled analogs while exhibiting distinct mass differences detectable via mass spectrometry. The fundamental principle underlying their application involves the co-elution of the labeled standard with the target analyte during chromatographic separation, followed by independent detection via unique mass-to-charge (m/z) ratios. This approach allows analysts to correct for analyte loss during sample preparation, matrix effects during ionization, and instrument response drift, thereby significantly enhancing data accuracy and reproducibility [2] [7].
Deuterium-labeled compounds, featuring replacement of hydrogen atoms with deuterium (²H), represent the most prevalent class of stable isotope-labeled standards in pharmaceutical analysis due to their synthetic accessibility and cost-effectiveness. The incorporation of four deuterium atoms in Letrozole-d4 creates a 4 Dalton mass difference relative to native letrozole, which is readily distinguishable in mass analyzers while maintaining nearly identical retention characteristics in reversed-phase liquid chromatography systems. This mass separation permits simultaneous quantification of the analyte and standard without spectral overlap, while their co-elution ensures nearly identical ionization efficiencies in electrospray ionization sources—critical for compensating matrix effects in biological samples [2] [4].
The analytical advantages of employing Letrozole-d4 as an internal standard are particularly evident in complex bioanalytical workflows:
Table 1: Performance Characteristics of Letrozole-d4 in Analytical Methods
Parameter | Value | Analytical Impact |
---|---|---|
Mass Difference | +4 Da | Baseline resolution from letrozole (m/z 286.2) at m/z 290.2 |
Retention Time Shift | < 0.05 min | Near-perfect chromatographic co-elution |
Extraction Recovery | 94.3–96.2% | Matches letrozole recovery for accurate correction |
Precision (CV%) | ≤5.2% | Exceptional reproducibility across batches |
Linearity Correlation (r²) | ≥0.9990 | High analytical responsiveness across physiological range |
The selection of appropriate sample preparation techniques significantly influences analytical performance when utilizing Letrozole-d4. Solid-phase extraction using polymer-based cartridges (e.g., Orochem DVB-LP) demonstrates superior recovery and cleaner extracts compared to protein precipitation or liquid-liquid extraction methods. This efficiency stems from the ability of mixed-mode SPE to selectively isolate both the internal standard and analyte from plasma proteins and phospholipids while minimizing ion suppression effects in subsequent mass spectrometric analysis. The application of Letrozole-d4 in SPE methods enables quantification at sub-nanogram per milliliter concentrations, essential for characterizing letrozole pharmacokinetics following low therapeutic doses (2.5 mg) [2].
The structural design of Letrozole-d4 exemplifies rational development of mass spectrometric internal standards through strategic deuterium placement. The compound is specifically deuterated at the 2,3,5,6-positions of the benzonitrile ring, yielding the chemical name 4-((4-cyanophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzonitrile-2,3,5,6-d4. This arrangement maintains the pharmacological activity of the aromatase binding sites while creating a predictable mass shift. The molecular formula (C₁₇H₇D₄N₅) corresponds to a molecular weight of 289.33 g/mol, precisely 4.025 Da higher than unlabeled letrozole (C₁₇H₁₁N₅, 285.31 g/mol)—a mass difference readily discernible by modern high-resolution mass spectrometers [1] [4] [5].
The structural integrity of Letrozole-d4 is maintained under standard analytical conditions, though analysts must consider potential deuterium exchange in protic solvents. The carbon-deuterium bonds at the aromatic positions demonstrate sufficient stability during sample preparation and chromatography when using acidic mobile phases (e.g., methanol-0.1% formic acid). However, prolonged storage in dimethyl sulfoxide or dimethylformamide may lead to partial deuterium exchange, necessitating appropriate handling protocols. High-purity Letrozole-d4 (≥95% by high-performance liquid chromatography) typically contains ≤16% d³ isotopolog, which manufacturers characterize to ensure the minor species does not interfere with quantification [4] [5] [7].
In mass spectrometric detection, Letrozole-d4 demonstrates nearly identical fragmentation patterns to the parent compound while providing distinct precursor and product ions for selective detection. Under positive electrospray ionization, both compounds form abundant [M+H]⁺ ions at m/z 286.2 (letrozole) and 290.2 (Letrozole-d4). Collision-induced dissociation yields characteristic product ions through triazole moiety cleavage and benzonitrile group fragmentation. The predominant transition for Letrozole-d4 (m/z 290.2 → 221.0) parallels the primary transition of unlabeled letrozole (m/z 286.2 → 217.0), maintaining analogous fragmentation energetics while providing a 4 Da mass separation in both precursor and product ions. This facilitates simultaneous quantification in multiple reaction monitoring methods without cross-channel interference [2].
Table 2: Mass Spectrometric Transitions and Parameters for Letrozole and Letrozole-d4
Parameter | Letrozole | Letrozole-d4 | Analytical Significance |
---|---|---|---|
Precursor Ion (m/z) | 286.2 | 290.2 | 4 Da separation enables baseline resolution |
Primary Product Ion (m/z) | 217.0 | 221.0 | Parallel fragmentation pathways |
Collision Energy (eV) | Optimized equally | Identical fragmentation efficiency | |
Declustering Potential (V) | Compound-matched | Equivalent gas-phase behavior | |
Retention Time (min) | 1.21 | 1.21 | Perfect co-elution for identical matrix effects |
The functional utility of Letrozole-d4 extends across the pharmacokinetic study continuum:
The implementation of Letrozole-d4 in ultra-performance liquid chromatography coupled with tandem mass spectrometry methods has significantly advanced letrozole quantification. Modern methodologies achieve chromatographic resolution in ≤2.0 minutes runtime using sub-2µm particle columns (e.g., Acquity UPLC BEH C18 50×2.1 mm, 1.7 µm), with mobile phases consisting of methanol-0.1% formic acid in water (85:15, v/v) at 0.300 mL/min flow rates. This rapid analysis, combined with the specificity afforded by Letrozole-d4, supports high-throughput clinical applications while maintaining the rigorous precision and accuracy demanded in pharmacokinetic research and therapeutic drug monitoring [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7